1-(2-adamantyl)-4-benzylpiperazine
Description
Significance of Adamantane (B196018) Derivatives in Medicinal Chemistry Research
Adamantane, a tricyclic hydrocarbon with a rigid, diamondoid structure, has carved a significant niche in medicinal chemistry. ontosight.ainih.gov Its unique cage-like framework imparts a combination of high lipophilicity and conformational rigidity, properties that are highly sought after in drug design. researchgate.netnih.gov The introduction of an adamantyl group into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com
The lipophilic nature of adamantane often enhances a compound's ability to cross biological membranes, including the blood-brain barrier, making it a valuable component for neurologically active agents. researchgate.netnih.gov Furthermore, its rigid structure can serve as a robust anchoring point for pharmacophoric groups, precisely orienting them for optimal interaction with biological targets. nih.govpublish.csiro.au This rigidity also provides metabolic stability by shielding adjacent functional groups from enzymatic degradation. mdpi.com The antiviral drug Amantadine (B194251) and the anti-diabetic agent Saxagliptin are prominent examples of how the adamantane scaffold has been successfully incorporated into clinically used pharmaceuticals. acs.org
Role of Piperazine (B1678402) Derivatives in Chemical Biology and Drug Discovery Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast number of biologically active compounds. nih.govnih.gov Its prevalence in drug discovery is attributed to its versatile nature, allowing for a wide range of structural modifications that can fine-tune a molecule's properties. museonaturalistico.itmdpi.com The two nitrogen atoms provide sites for substitution, enabling the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic parameters. museonaturalistico.itresearchgate.net
Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antihistamine, and anticancer effects. nih.govbenthamdirect.combenthamscience.com The basicity of the nitrogen atoms can be modulated to improve aqueous solubility and bioavailability, crucial aspects of drug development. nih.gov The structural flexibility of the piperazine ring allows it to adopt different conformations, enabling it to interact with a variety of biological targets. mdpi.com
Rationale for Investigating Hybrid Adamantane-Benzylpiperazine Architectures in Chemical Research
The deliberate combination of adamantane and benzylpiperazine scaffolds into a single molecular entity presents a compelling strategy for chemical research. This hybridization aims to leverage the distinct advantages of each component to create novel compounds with potentially enhanced or unique properties.
Examination of Structural Diversity within the Piperazine Moiety
The piperazine ring within the hybrid structure serves as a versatile platform for introducing structural diversity. The nitrogen atoms of the piperazine can be readily functionalized, allowing for the synthesis of a library of related compounds with systematic variations. nih.govmdpi.com By altering the substituents on the piperazine ring, researchers can methodically probe the structure-activity relationships (SAR) of these hybrid molecules. This approach is fundamental to understanding how different chemical features influence biological activity and to optimizing compounds for desired properties. museonaturalistico.it
Overview of the Chemical Compound: 1-(2-adamantyl)-4-benzylpiperazine as a Subject of Academic Inquiry
The specific compound, this compound, represents a concrete example of the aforementioned design strategy. While extensive research on this particular molecule is not widely available in the public domain, its structure suggests a clear intent to study the interplay between the bulky, lipophilic adamantane group and the well-established benzylpiperazine pharmacophore.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-adamantyl)-4-benzylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-2-4-16(5-3-1)15-22-6-8-23(9-7-22)21-19-11-17-10-18(13-19)14-20(21)12-17/h1-5,17-21H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIBXCFEBJFHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Adamantyl 4 Benzylpiperazine
Retrosynthetic Analysis of 1-(2-adamantyl)-4-benzylpiperazine
A retrosynthetic analysis of this compound identifies two primary C-N bond disconnections. The most logical approach involves disconnecting the bond between the adamantane (B196018) C2 carbon and the piperazine (B1678402) nitrogen, and the bond between the benzylic carbon and the other piperazine nitrogen. This leads to three fundamental building blocks: a 2-functionalized adamantane derivative, piperazine, and a benzyl (B1604629) electrophile.
This disconnection strategy suggests a convergent synthesis. One pathway involves the initial synthesis of 1-benzylpiperazine (B3395278), a common and readily preparable intermediate, followed by its alkylation with a suitable 2-adamantyl electrophile, such as 2-bromoadamantane (B1268071). An alternative, though less common, route could involve the initial formation of 1-(2-adamantyl)piperazine, followed by benzylation. The former is generally preferred due to the well-established methods for synthesizing 1-benzylpiperazine.
Development of Synthetic Routes for this compound
The practical synthesis of this compound hinges on the effective functionalization of the adamantane core, the construction of the benzylpiperazine unit, and the optimization of the final coupling step.
The adamantane cage is a rigid, lipophilic, three-dimensional structure. Functionalization of adamantane, particularly at the secondary (C2) position, presents unique challenges due to the high C-H bond dissociation energies. nih.gov Direct C-H functionalization methods are often employed, frequently involving radical or carbocation intermediates. nih.govresearchgate.net
Key strategies include:
Radical-based Reactions : These methods can directly convert C-H bonds to C-C or C-X (where X is a heteroatom) bonds. nih.govrsc.org For instance, photocatalytic methods using decatungstate can generate an adamantyl radical, which can then be trapped by various reagents. nih.gov
Halogenation : Bromination of adamantane can be achieved, although it often favors the tertiary (C1) position. Selective bromination at the C2 position is more challenging but can be accomplished under specific conditions. nih.gov This 2-bromoadamantane serves as a key electrophile for subsequent coupling reactions.
Organometallic Approaches : The preparation of adamantyl zinc or magnesium reagents (Ad-MX) provides a pathway to functionalize the adamantane scaffold through cross-coupling reactions like the Negishi coupling. researchgate.net These organometallic intermediates can be generated from halogenated adamantanes.
The benzylpiperazine moiety is a "privileged structure" in medicinal chemistry, and its synthesis is well-documented. researchgate.net The most direct and common method for preparing the key intermediate, 1-benzylpiperazine, is the mono-N-alkylation of piperazine with benzyl chloride. orgsyn.org
A well-established procedure involves reacting piperazine hexahydrate and piperazine dihydrochloride (B599025) with benzyl chloride in ethanol. orgsyn.org This method is designed to minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine. The reaction yields 1-benzylpiperazine dihydrochloride as a stable, crystalline solid, which can be isolated and then neutralized to provide the free base for the subsequent coupling step. orgsyn.org The benzyl group can also serve as a blocking group that can be removed via hydrogenolysis if further modifications at that nitrogen are desired. orgsyn.org
The final and crucial step is the formation of the C-N bond linking the 2-adamantyl group to the 1-benzylpiperazine scaffold. This is typically achieved through a nucleophilic substitution reaction where 1-benzylpiperazine acts as the nucleophile and a 2-functionalized adamantane (e.g., 2-bromoadamantane) acts as the electrophile.
Optimization of this coupling reaction involves screening several parameters:
Solvent : Aprotic polar solvents are generally preferred to facilitate the SN2 reaction.
Base : A non-nucleophilic base is often added to scavenge the acid (e.g., HBr) generated during the reaction, driving the equilibrium towards the product.
Temperature : Increased temperature is typically required to overcome the steric hindrance imposed by the bulky adamantyl group.
Catalyst : In some cases, transition metal catalysts can be employed to facilitate the C-N cross-coupling, particularly if less reactive adamantyl precursors are used. researchgate.net
Modern high-throughput screening methods and data-driven approaches, such as Bayesian optimization, can be employed to rapidly identify the optimal conditions for such coupling reactions, saving time and resources. nih.gov
Characterization of Synthetic Intermediates and Final Product
Unambiguous confirmation of the structures of the synthetic intermediates and the final this compound product is essential. This is accomplished primarily through spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal tools for structural elucidation and confirmation. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The ¹H NMR spectrum provides a detailed map of the proton environment. For this compound, one would expect to see characteristic signals for the adamantyl protons (typically complex multiplets in the 1.5-2.0 ppm range), the piperazine ring protons (broad signals in the 2.4-2.8 ppm range), the benzylic methylene (B1212753) protons (a sharp singlet around 3.5 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2-7.4 ppm). mdpi.commdpi.com
¹³C NMR : The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distinct signals would be expected for the adamantyl carbons, the piperazine carbons, the benzylic carbon, and the aromatic carbons. nih.govmdpi.com Two-dimensional NMR techniques like HSQC and HMBC are used to correlate proton and carbon signals, confirming the connectivity of the molecular framework. mdpi.com
Mass Spectrometry (MS) :
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Fragmentation patterns can also provide structural information, for example, showing the loss of a benzyl group or fragmentation of the piperazine ring. researchgate.net
The table below summarizes the expected spectroscopic data for the target compound and a key intermediate.
| Compound Name | Formula | Molecular Weight | Expected ¹H NMR Signals (ppm) | Expected MS (m/z) |
| 1-Benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | ~7.2-7.4 (m, 5H, Ar-H), ~3.5 (s, 2H, Ar-CH₂), ~2.8 (t, 4H, piperazine-H), ~2.4 (t, 4H, piperazine-H), ~1.8 (br s, 1H, NH) | 176 (M⁺), 91 ([C₇H₇]⁺) |
| This compound | C₂₁H₃₀N₂ | 310.48 | ~7.2-7.4 (m, 5H, Ar-H), ~3.5 (s, 2H, Ar-CH₂), ~2.4-2.8 (br m, 9H, piperazine-H + Ad-H), ~1.5-2.0 (m, 14H, Ad-H) | 310 (M⁺), 219 ([M-C₇H₇]⁺), 135 ([C₁₀H₁₅]⁺), 91 ([C₇H₇]⁺) |
Chromatographic Purity Assessment
The purity of this compound is critical for its use in any application. High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of such compounds.
A reversed-phase HPLC (RP-HPLC) method would be a suitable approach for the analysis of this compound. The retention of adamantane derivatives in RP-HPLC is influenced by the lipophilicity of the molecule. researchgate.net The bulky and hydrophobic adamantyl group would lead to a significant retention time on a nonpolar stationary phase, such as a C18 column.
A typical mobile phase would consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the highly retained compound and any potential impurities. Detection could be achieved using a UV detector, as the benzyl group contains a chromophore.
For a more detailed and sensitive analysis, liquid chromatography-mass spectrometry (LC-MS) could be utilized. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the identification of impurities not only by their retention time but also by their mass-to-charge ratio.
Table 1: Hypothetical HPLC Purity Analysis Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 100% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~12.5 min |
This table presents a hypothetical set of parameters and is for illustrative purposes only.
Exploration of Analogues and Derivatives of this compound
The structural framework of this compound offers multiple sites for modification to create a library of analogues and derivatives with potentially diverse properties.
Modifications on the Adamantyl Ring System
While direct functionalization of the adamantane cage of this compound can be challenging, the synthesis of derivatives with substituents on the adamantyl moiety is achievable. Research on related 1-(2-aryl-2-adamantyl)piperazine derivatives has shown that various aryl groups can be introduced at the 2-position of the adamantane ring. nih.gov This suggests the possibility of synthesizing analogues of this compound with substituents at this position.
For instance, starting from a substituted 2-adamantanone, a range of derivatives could be prepared. These modifications could influence the lipophilicity and steric bulk of the adamantyl portion of the molecule.
Substitutions on the Benzyl Moiety
The benzyl group is a common target for modification in medicinal chemistry. Substituents can be introduced onto the aromatic ring to alter the electronic and steric properties of the molecule. For this compound, this can be achieved by using a substituted benzyl halide in the initial alkylation of 1-(2-adamantyl)piperazine.
Table 2: Examples of Potential Analogues with Benzyl Moiety Substitutions
| Substituent (X) | Starting Material |
| 4-Fluoro | 1-(2-adamantyl)piperazine + 4-Fluorobenzyl chloride |
| 4-Methoxy | 1-(2-adamantyl)piperazine + 4-Methoxybenzyl chloride |
| 4-Nitro | 1-(2-adamantyl)piperazine + 4-Nitrobenzyl chloride |
| 3,4-Dichloro | 1-(2-adamantyl)piperazine + 3,4-Dichlorobenzyl chloride |
Derivatization of the Piperazine Nitrogen Atoms
The piperazine ring contains two nitrogen atoms, offering further opportunities for derivatization. While the nitrogen at position 1 is occupied by the adamantyl group, the nitrogen at position 4, bearing the benzyl group, can be a site for further reactions.
One common derivatization is the removal of the benzyl group, which can often be accomplished by catalytic hydrogenation. orgsyn.org This would yield 1-(2-adamantyl)piperazine, a key intermediate that can then be reacted with a variety of electrophiles to introduce different substituents at the N4 position.
Furthermore, the synthesis of related 1-(2-aryl-2-adamantyl)piperazine derivatives has shown that the piperazino NH can be acylated. nih.gov For example, reaction with an acyl chloride or anhydride (B1165640) would lead to the corresponding N-acyl derivative. This introduces an amide functionality, which can significantly alter the chemical properties of the parent compound.
Molecular Interactions and Mechanistic Studies of 1 2 Adamantyl 4 Benzylpiperazine
Investigation of Receptor Binding Profiles
The combination of the bulky, lipophilic adamantane (B196018) cage and the versatile benzylpiperazine scaffold suggests a complex receptor binding profile, likely encompassing multiple target families.
The structural components of 1-(2-adamantyl)-4-benzylpiperazine suggest a strong likelihood of interaction with sigma (σ) receptors. The adamantane moiety has been incorporated into various ligands to enhance affinity and selectivity for different targets, including sigma receptors. researchgate.net Adamantane phenylalkylamines, for instance, have been found to possess significant sigma receptor (σR) binding affinity. researchgate.net
The benzylpiperazine scaffold is a classic and well-established pharmacophore for high-affinity σ1 receptor ligands. acs.orgnih.gov Research into new benzylpiperazinyl derivatives has yielded compounds with high to potent affinities for the σ1 receptor, with many exhibiting excellent selectivity over the σ2 subtype. acs.orgnih.gov For example, certain derivatives show σ1 receptor affinity (Ki) values in the low nanomolar range (1.6–145 nM) and high selectivity ratios (Ki σ2/Ki σ1) up to 886. acs.orgnih.gov Given that this compound contains both of these key structural motifs, it is highly probable that it interacts with sigma receptors. The precise affinity and selectivity would depend on the specific conformational orientation and steric interactions imparted by the 2-adamantyl substitution.
Table 1: Sigma Receptor (σR) Binding Affinities of Representative Benzylpiperazine Derivatives
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (Ki σ2/Ki σ1) | Source |
| Compound 8 | 12.0 | 5180 | 432 | acs.orgnih.gov |
| Compound 15 | 1.6 | 1418 | 886 | acs.orgnih.gov |
| Compound 24 | 11.5 | 4866 | 423 | acs.orgnih.gov |
| Haloperidol (Reference) | 3.2 | 115 | 36 | nih.gov |
| Lead compound for the series presented in the cited studies. |
The benzylpiperazine (BZP) moiety is known to interact with monoamine transporters. wikipedia.orgeuropa.eu BZP itself acts as a releasing agent and reuptake inhibitor at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. wikipedia.orgeuropa.eunih.gov Animal studies have shown that BZP stimulates the release of these key catecholamines. europa.eunih.gov Its action is primarily dopaminergic and noradrenergic, with a lower potency at the serotonin transporter. wikipedia.orgnih.gov
Derivatives of benzylpiperazine have been explored extensively for their interactions with these transporters, with structural modifications influencing both potency and selectivity. nih.gov For example, some piperazine (B1678402) derivatives show significant affinity for SERT, while others are more potent at DAT. nih.govnih.gov The presence of the bulky adamantane group on the piperazine nitrogen in this compound would significantly influence these interactions, potentially altering the affinity and selectivity profile compared to simpler BZP derivatives. The monoamine transporters are established targets for many psychotropic drugs, and their modulation can lead to stimulant or antidepressant effects. nih.govnih.gov
Table 2: Potency of 1-Benzylpiperazine (B3395278) (BZP) as a Monoamine Releaser
| Transporter | Release EC50 (nM) | Source |
| Dopamine Transporter (DAT) | 175 | wikipedia.org |
| Norepinephrine Transporter (NET) | 62 | wikipedia.org |
| Serotonin Transporter (SERT) | 6050 | wikipedia.org |
NMDA Receptors: The adamantane scaffold is famously associated with antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org Compounds like amantadine (B194251) and memantine (B1676192) are well-known uncompetitive NMDA receptor antagonists that act as channel blockers. wikipedia.orgnih.gov They enter the ion channel of the receptor after it has been activated, thereby blocking the flow of ions. wikipedia.org This mechanism is believed to be central to their therapeutic effects in certain neurological disorders. nih.gov Numerous adamantane derivatives have been synthesized and tested for their ability to block NMDA-activated channels, making the NMDA receptor a highly probable target for this compound. nih.govresearchgate.net
GABA Receptors: The link between adamantane derivatives and the GABAergic system is less defined but has been explored. nih.gov The γ-aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and the target of many drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators. nih.govyoutube.com While not a primary target class for adamantane compounds, the structural and electronic properties of novel derivatives could potentially lead to interactions with GABA-A receptor subunits. However, this remains a more speculative target compared to the well-established NMDA receptor interaction.
Enzyme Inhibition Studies
The adamantane group is also a key feature in several classes of enzyme inhibitors due to its unique size, shape, and lipophilicity, which allow it to fit into specific enzyme active sites.
Adamantane derivatives are recognized as a class of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. gov.bc.ca DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are involved in regulating blood sugar. Inhibitors of this enzyme are used as treatments for type 2 diabetes. nih.govcapes.gov.br Several series of DPP-IV inhibitors incorporating a piperazine or a related β-amino amide scaffold have been developed. nih.gov The combination of a piperazine-like structure with an adamantane group in this compound suggests a potential for DPP-IV inhibitory activity, though this would require specific experimental validation.
The adamantyl group is a prominent feature in many potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for treating inflammatory and pain-related conditions. nih.govacs.org The lipophilic adamantane moiety fits effectively into a hydrophobic pocket of the sEH enzyme. acs.org Numerous studies on adamantyl ureas and related structures have demonstrated that this scaffold leads to highly potent sEH inhibitors, with IC50 values often in the low nanomolar range. nih.gov The replacement of the adamantane group with other polycyclic hydrocarbons has shown that the enzyme can accommodate inhibitors of varying sizes, but adamantane remains a key scaffold for potent inhibition. escholarship.org Therefore, sEH represents a significant potential target for this compound.
Table 3: Inhibitory Potency (IC50) of Representative Adamantane-Based sEH Inhibitors
| Compound Type | Human sEH IC50 (nM) | Source |
| Adamantyl Urea | 0.4 - 21.7 | escholarship.org |
| Benzohomoadamantane Derivative (Compound 20) | 1.1 | acs.org |
| Indoline-based Adamantane Derivative | Varies (library developed) | acs.org |
Urease Inhibitory Activity
Research into the biological activities of adamantane-containing piperazine derivatives has revealed their potential as enzyme inhibitors. While specific studies on the urease inhibitory activity of this compound are not extensively detailed in the currently available literature, related compounds within the piperazine class have been investigated for this property. The general principle behind this inhibition involves the interaction of the compound with the active site of the urease enzyme, thereby preventing the hydrolysis of urea. The bulky adamantyl group and the benzylpiperazine moiety are thought to contribute to the binding affinity and specificity of such compounds. Further investigation is required to quantify the specific IC50 value and the precise mechanism of urease inhibition by this compound.
Ion Channel Modulation Investigations (e.g., Sodium Channels)
The modulation of ion channels is a critical aspect of cellular function and a target for many therapeutic agents. nih.gov While direct and specific studies on the interaction of this compound with sodium channels are not prominent in the reviewed literature, the broader class of piperazine derivatives has been associated with ion channel modulation. nih.gov For instance, certain piperazine-containing compounds have been shown to interact with potassium channels. nih.gov The structural components of this compound, namely the lipophilic adamantyl cage and the benzylpiperazine core, suggest the potential for interaction with the hydrophobic domains of ion channel proteins. Such interactions could theoretically lead to conformational changes in the channel, altering its gating properties and ion conductance. However, dedicated electrophysiological studies are necessary to confirm and characterize any direct modulatory effects of this compound on sodium channels or other ion channels.
Cellular and Molecular Mechanism Elucidation
Induction of Apoptosis in Cellular Models
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on piperazine-derived compounds suggests their potential to trigger this process. For instance, a piperazine-derived α1D/1A antagonist, HJZ-12, was found to induce apoptosis in a benign prostatic hyperplasia (BPH) model, both in vivo and in vitro in the BPH-1 cell line. nih.gov This effect was observed to be independent of its α1-adrenoceptor blocking activity. nih.gov Furthermore, the combination of N-benzylpiperazine (BZP) and another piperazine derivative has been shown to trigger apoptosis in in vitro models. researchgate.net These findings suggest that the piperazine scaffold can be a key pharmacophore for inducing apoptosis. The molecular mechanisms underlying this induction by this compound would require specific investigation, potentially involving the activation of caspase cascades and the regulation of apoptotic proteins.
Modulation of Intracellular Signaling Pathways (e.g., TLR4/NF-κB signaling)
The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in various diseases, including cancer. nih.govresearchgate.net The NF-κB pathway plays a significant role in controlling cell proliferation, differentiation, immunity, and apoptosis. nih.gov While direct evidence for the modulation of the TLR4/NF-κB pathway by this compound is not yet available, studies on other molecules have shown that targeting this pathway can be an effective strategy. For example, blocking the TRPV4 channel has been shown to downregulate the HMGB1/TLR4/IκK/κBα/NF-κB signaling pathway, leading to anti-inflammatory and neuroprotective effects. nih.gov Given the role of the NF-κB pathway in cellular processes, it represents a plausible target for this compound. Future studies could explore whether this compound can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα, or by interfering with upstream components of the TLR4 signaling cascade.
Interference with Specific Protein-Protein Interactions (e.g., Bcl-2 family proteins, NPC1 for related compounds)
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL representing key targets in cancer therapy. nih.govnih.gov Small molecule inhibitors that disrupt the interaction between anti-apoptotic Bcl-2 proteins and pro-apoptotic BH3 proteins can restore the apoptotic process in cancer cells. nih.govnih.gov The discovery of new antagonists for these protein-protein interactions is an active area of research. nih.gov While there is no direct evidence of this compound binding to Bcl-2 family proteins, its structural features, particularly the bulky adamantyl group, could potentially facilitate interactions with the hydrophobic grooves on the surface of these proteins, similar to how other hydrophobic cage structures have been utilized to mimic π-π stacking interactions. nih.gov
Regarding the Niemann-Pick C1 (NPC1) protein, which is involved in intracellular cholesterol trafficking, there is no direct data linking it to this compound. However, the study of how small molecules interact with such transport proteins is an important field of research.
Structure Activity Relationship Sar Studies of 1 2 Adamantyl 4 Benzylpiperazine and Analogues
Correlation of Structural Modifications with Receptor Binding Affinities
The affinity of 1-(2-adamantyl)-4-benzylpiperazine analogues for various receptors is highly dependent on the nature and position of substituents on both the adamantyl and benzyl (B1604629) moieties, as well as the piperazine (B1678402) ring itself.
The adamantyl group, a rigid and lipophilic cage-like hydrocarbon, plays a crucial role in receptor binding. publish.csiro.aumdpi.comnih.gov Its three-dimensional structure allows for precise positioning of substituents to explore the binding pockets of target receptors. publish.csiro.au The substitution of phenyl rings with an adamantyl group has been a successful strategy to enhance lipophilicity and escape the "flatland" of traditional drug design. publish.csiro.au For instance, in the development of serotonin (B10506) 5-HT1A receptor ligands, the incorporation of an adamantane (B196018) moiety into arylpiperazine structures has led to compounds with high affinity. nih.gov
Modifications to the benzyl group also significantly impact receptor affinity. For sigma (σ) receptors, a key target for many CNS-active compounds, the nature of the aralkyl moiety is critical. nih.gov Systematic studies on 1-aralkyl-4-benzylpiperidine and piperazine derivatives have shown that modifications on this part of the molecule can drastically alter affinity and selectivity for σ1 and σ2 receptors. nih.govnih.gov For example, certain substitutions can lead to high affinity for both σ and 5-HT1A receptors, with Ki values in the nanomolar range. nih.gov
The piperazine ring itself is a key pharmacophoric element. researchgate.netnih.gov Its basic nitrogen atoms are often crucial for interaction with acidic amino acid residues in the transmembrane domains of G-protein coupled receptors. nih.gov The replacement of the piperazine ring with other cyclic amines often leads to a decrease in binding affinity, highlighting its importance. nih.gov
Table 1: Receptor Binding Affinities of Selected Adamantyl and Benzylpiperazine Analogues
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Adatanserin | 5-HT1A | 1 | nih.gov |
| Adatanserin | 5-HT2 | 73 | nih.gov |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Acetylcholinesterase | - (IC50) | nih.gov |
| 1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine | Acetylcholinesterase | - (IC50) | nih.gov |
| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 | 1.6 | nih.gov |
| Lead compound 8 | σ1 | - | nih.gov |
| Compound 15 | σ2/σ1 Selectivity | 886 | nih.gov |
| Lead compound 8 | σ2/σ1 Selectivity | 432 | nih.gov |
Influence of Substituents on Enzyme Inhibitory Potency
The enzymatic inhibitory activity of this compound analogues is profoundly influenced by the nature and position of substituents. This is evident in their activity against various enzymes, including those implicated in cancer and neurodegenerative diseases.
For instance, in the context of anticancer activity, derivatives of 1-(2-aryl-2-adamantyl)piperazine have shown promising results. The substitution pattern on the aryl ring attached to the adamantane moiety plays a critical role in their antiproliferative effects.
The adamantane cage itself is a key contributor to the inhibitory potential of these compounds against certain enzymes. nih.gov Its lipophilicity can enhance binding to the active site or allosteric sites of enzymes. nih.gov
Furthermore, modifications on the piperazine ring and the benzyl group can modulate the inhibitory potency and selectivity. For example, in a series of flavone (B191248) derivatives incorporating a piperazine moiety, substitutions on the piperazine nitrogen significantly affected their anti-inflammatory and antimicrobial activities, which are often enzyme-mediated. nih.gov
Table 2: Enzyme Inhibitory Potency of Selected Adamantylpiperazine Analogues
| Compound | Enzyme/Target | Inhibitory Potency (IC50) | Reference |
| Novel 1-(2-aryl-2-adamantyl)piperazine derivatives | HeLa, MDA MB 231, MIA PaCa2, NCI H1975 cancer cell lines | - | |
| Piperazine-substituted 3, 5-diarylisoxazoline derivatives | NO production in RAW-264.7 macrophages | - | nih.gov |
| Piperazine hydrazide derivatives | MAO-A | - | cuestionesdefisioterapia.com |
| Piperazine and N-benzylpiperidine hybrids | hAChE, hBChE, hBACE-1 | - | acs.org |
Relationship between Molecular Architecture and Cellular Biological Activities
Studies on 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated their potential as anticancer agents. researchgate.net The antiproliferative activity of these compounds against various cancer cell lines, including HeLa, MDA-MB-231, MIA PaCa2, and NCI-H1975, is highly dependent on the substitution on the aryl group. researchgate.net For example, a derivative with a C4-fluorination on the benzene (B151609) ring and acetylation of the piperazino NH showed enhanced activity. researchgate.net
The introduction of the adamantyl group often enhances biological activity. researchgate.net This is attributed to its ability to increase lipophilicity, which can facilitate passage through cell membranes. researchgate.net The rigid nature of the adamantane scaffold also helps in orienting the pharmacophoric groups for optimal interaction with their cellular targets. publish.csiro.au
The piperazine ring is considered a privileged scaffold in medicinal chemistry due to its frequent occurrence in bioactive compounds. nih.govresearchgate.net Its presence is often crucial for the observed cellular effects, and its replacement with other heterocycles can lead to a loss of activity. nih.gov
Table 3: Cellular Biological Activities of Selected Adamantylpiperazine Analogues
| Compound/Derivative | Cell Line | Biological Activity (IC50, µM) | Reference |
| Parent piperazine 6 | HeLa | 9.2 | researchgate.net |
| Parent piperazine 6 | MDA MB 231 | 8.4 | researchgate.net |
| Compound 13 (C4-fluorination and piperidine (B6355638) acetylation) | HeLa | 8.4 | researchgate.net |
| Compound 13 (C4-fluorination and piperidine acetylation) | MDA MB 231 | 6.8 | researchgate.net |
| Piperazine-substituted isoxazolines | Hela, A549, SGC7901 | - | nih.gov |
Role of Lipophilicity and Steric Hindrance in Biological Activity
Lipophilicity and steric hindrance are two critical physicochemical properties that govern the biological activity of this compound and its analogues.
The adamantyl group is a prime example of a lipophilic moiety that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. mdpi.comnih.gov Its incorporation into a molecule generally increases lipophilicity, which can enhance membrane permeability and bioavailability. nih.govresearchgate.net However, excessive lipophilicity can also lead to non-specific binding and reduced solubility. Therefore, a balance is crucial for optimal biological activity.
Steric hindrance, introduced by the bulky adamantyl group, also plays a pivotal role. The size and shape of the adamantane cage can influence how a molecule fits into a receptor's binding pocket or the active site of an enzyme. publish.csiro.aunih.gov This steric bulk can be advantageous, leading to increased selectivity for a particular target. For instance, in the design of sigma-2 receptor ligands, the steric hindrance of the adamantane scaffold was utilized to better understand the binding orientation within the pharmacophore. nih.gov
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional conformation of this compound analogues is a key determinant of their interaction with biological targets. The flexibility of the piperazine ring and the rotational freedom of the adamantyl and benzyl substituents allow these molecules to adopt various conformations, only some of which may be biologically active.
The piperazine ring typically exists in a chair conformation. The orientation of the substituents on the nitrogen atoms (axial or equatorial) can significantly impact receptor binding. The conformation of the piperazine ring and the spatial relationship between the adamantyl and benzyl groups are crucial for fitting into the binding site of a receptor or enzyme.
Computational studies and X-ray crystallography have been employed to understand the preferred conformations of adamantane-containing molecules. acs.org For example, the analysis of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates revealed that the molecular conformations can be strikingly different depending on the substituents, which in turn affects their biological activity. acs.org The adamantyl moiety itself adopts a stable chair conformation. acs.org
The ability of these molecules to adopt a specific low-energy conformation that is complementary to the target's binding site is a critical factor for high-affinity binding and potent biological activity.
Computational Chemistry and Molecular Modeling of 1 2 Adamantyl 4 Benzylpiperazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(2-adamantyl)-4-benzylpiperazine.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of the molecule. For adamantane-containing compounds, DFT methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to achieve an optimized geometry. epstem.netresearchgate.net This process provides key information on bond lengths, bond angles, and dihedral angles.
The electronic structure of a molecule is critical for understanding its reactivity and intermolecular interactions. Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.gov
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. nih.govnih.gov It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other molecules, including biological targets. nih.gov In a typical MEP map, regions of negative potential (often colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov
Table 1: Calculated Electronic Properties of Related Adamantane (B196018) Derivatives
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for intermolecular interactions. nih.gov |
Prediction of Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. colab.ws By employing methods like DFT, researchers can calculate the vibrational frequencies and chemical shifts of a molecule. epstem.net These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. epstem.netcolab.ws For instance, calculated ¹H and ¹³C NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can show good correlation with experimental values. epstem.netresearchgate.netepstem.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Ligand-Target Binding Modes
Molecular docking simulations are extensively used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein. nih.gov This involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on their predicted binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com For example, studies on similar adamantane derivatives have identified crucial interactions with the active sites of enzymes like cyclooxygenases (COX). csic.es
Estimation of Binding Energies and Affinities
A primary output of molecular docking is the estimation of the binding energy or affinity, often expressed in kcal/mol. csic.es This value provides a quantitative measure of the strength of the interaction between the ligand and its target. Lower binding energies generally indicate a more stable and favorable interaction. For instance, docking studies on adamantane derivatives have reported binding affinities for targets like COX-1 and COX-2. csic.es
Table 2: Example of Molecular Docking Results for Adamantane Derivatives
| Target Protein (PDB ID) | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-1 (3KK6) | 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | -6.4 | Not specified csic.es |
| Cyclooxygenase-2 (1CX2) | 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | -6.5 | Not specified csic.es |
| Urease | 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Not specified | Not specified mdpi.com |
| Urease | 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Not specified | Not specified mdpi.com |
Note: This table presents data for related adamantane compounds to illustrate the type of information obtained from molecular docking studies.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can assess the stability of the predicted binding mode and provide a more refined estimation of the binding free energy. csic.es By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the protein upon binding, offering deeper insights into the interaction dynamics. For example, 100 ns MD simulations have been used to confirm the stability of adamantane derivatives within the binding cavity of proteins like COX. csic.es
Investigation of Compound Stability and Conformational Flexibility in Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations. For this compound, the combination of the rigid, bulky adamantyl cage and the more flexible benzylpiperazine moiety results in a unique and complex conformational landscape.
Computational methods, particularly molecular dynamics (MD) simulations, are employed to investigate how this compound behaves in environments that mimic the human body, such as in aqueous solution or near a cell membrane. These simulations model the atomic movements of the compound over time, revealing its most stable low-energy conformations. The flexibility of the piperazine (B1678402) ring, which can exist in chair, boat, or twist-boat conformations, along with the rotational freedom of the benzyl (B1604629) group, is a key area of investigation. Understanding this flexibility is crucial, as the specific shape the molecule adopts upon approaching its biological target can determine the success of the binding event. Studies on related benzylpiperazine derivatives have utilized molecular modeling to explore these very characteristics to understand their interaction with biological targets. nih.govmdpi.com
Analysis of Ligand-Target Complex Dynamics
Once a potential biological target is identified, molecular docking and subsequent molecular dynamics simulations are used to analyze the interactions between this compound (the ligand) and the target protein. Docking studies predict the preferred binding orientation of the ligand within the active site of the target. nih.gov These predictions are based on scoring functions that estimate the binding affinity by evaluating steric and electrostatic complementarity.
Following docking, MD simulations of the ligand-target complex are performed to assess the stability of the predicted binding pose. These simulations can reveal how the ligand and protein adjust to each other's presence, the specific amino acid residues involved in the interaction, and the persistence of key contacts, such as hydrogen bonds or hydrophobic interactions, over time. For example, research on similar piperazine-containing molecules has used docking to understand interactions with cholinesterase enzymes, which are relevant targets in Alzheimer's disease. nih.govnih.gov This analysis provides a dynamic picture of the binding event, offering insights that a static docked pose cannot.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a predictive QSAR model for compounds related to this compound, a dataset of structurally similar molecules with experimentally determined biological activities is required. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates variations in structural features with changes in activity. nih.gov Once validated, such a model could be used to predict the biological activity of novel, untested compounds like this compound, thereby guiding the design of more potent analogs. This approach has been successfully used to create robust models for predicting the activity of various compound classes. nih.govnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For this compound, key descriptors would likely include those related to its size, shape, hydrophobicity, and electronic properties. Analysis of these descriptors helps identify which features are most critical for biological activity.
Below is a table of key physicochemical descriptors, using data for the closely related isomer 1-(1-adamantyl)-4-benzylpiperazine as a representative example. nih.gov
| Descriptor Name | Value (for 1-(1-adamantyl)-4-benzylpiperazine) | Significance |
| Molecular Weight | 310.5 g/mol | Influences size, diffusion, and absorption. |
| XLogP3 | 4.6 | A measure of lipophilicity (fat-solubility), affecting membrane permeability and binding. |
| Hydrogen Bond Donor Count | 0 | The number of N-H or O-H bonds; influences solubility and target binding. |
| Hydrogen Bond Acceptor Count | 2 | The number of N or O atoms; critical for forming hydrogen bonds with a biological target. |
| Rotatable Bond Count | 3 | Indicates molecular flexibility, which affects conformational entropy and target fitting. |
| Polar Surface Area (PSA) | 6.5 Ų | Relates to hydrogen bonding potential and influences cell membrane permeability. |
This data is for the 1-adamantyl isomer, which is structurally very similar to the 2-adamantyl compound.
In Silico ADME Prediction for Research Guiding
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, used to forecast a compound's pharmacokinetic profile. nih.govrsc.org These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, allowing researchers to prioritize or modify compounds accordingly. frontiersin.org
For this compound, computational models can predict several key ADME properties. For instance, its potential to cross the blood-brain barrier (BBB) is a crucial parameter for drugs targeting the central nervous system (CNS). frontiersin.orgnih.gov Predictions of metabolic pathways can highlight which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, providing insight into potential drug-drug interactions. frontiersin.org
The table below outlines key in silico ADME predictions that would be critical for guiding research on this compound.
| ADME Property | Predicted Outcome | Implication for Research |
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests good permeability across the intestinal wall, corroborating high absorption. |
| Blood-Brain Barrier (BBB) Penetration (logBB) | High | The compound is predicted to cross the BBB, making it a potential candidate for CNS disorders. frontiersin.org |
| P-glycoprotein (P-gp) Substrate | Likely No | If not a substrate for this efflux pump, the compound is more likely to remain in the brain. nih.gov |
| CYP2D6 Inhibitor | Likely Yes/No | Determines the potential for drug-drug interactions with other medications metabolized by this key enzyme. frontiersin.org |
| Metabolism Pathways | Hepatic (Liver) | The liver is the likely primary site of metabolism, primarily through CYP enzyme action. |
Preclinical in Vitro and in Vivo Pharmacological Characterization of 1 2 Adamantyl 4 Benzylpiperazine Non Human, Non Clinical Models
In Vitro Pharmacological Profiling
Receptor Occupancy Studies in Tissue Homogenates
No data available.
Functional Assays in Isolated Cells or Tissues
No data available.
Assessment of Selectivity Across Multiple Biological Targets
No data available.
In Vivo Animal Model Studies for Mechanism of Action Exploration
Evaluation in Inflammatory Pain Models (e.g., mouse formalin assay)
No data available.
Assessment in Neuropathic Pain Models (e.g., chronic nerve constriction injury)
No data available.
Investigation of Neuroprotective Effects in Cerebral Ischemia Models
While direct experimental studies on the neuroprotective effects of 1-(2-adamantyl)-4-benzylpiperazine in cerebral ischemia models are not presently available in the public domain, the structural components of the molecule suggest a potential area for investigation. The adamantane (B196018) moiety, a rigid and lipophilic hydrocarbon, is a key feature of several compounds with neuroprotective properties. For instance, bilobalide (B1667068), a sesquiterpene trilactone from Ginkgo biloba, has demonstrated significant neuroprotective effects in models of cerebral ischemia and reperfusion injury. nih.govnih.gov These effects are associated with the inhibition of pro-inflammatory mediators and the downregulation of specific stress-activated protein kinase pathways. nih.govnih.gov
Preclinical evaluation of potential neuroprotective agents typically involves rodent models of stroke, such as the middle cerebral artery occlusion and reperfusion (MCAO/R) model. nih.gov In such studies, key outcome measures include the assessment of neurological deficits, infarct volume, and brain edema. nih.gov For example, the neuroprotective efficacy of bilobalide was demonstrated by a significant reduction in these parameters in rats pretreated with the compound before MCAO. nih.gov Furthermore, at a molecular level, the investigation of neuroprotective mechanisms often involves analyzing the expression of inflammatory markers like TNF-α and IL-1β, and signaling molecules such as mitogen-activated protein kinases (MAPKs), in the ischemic brain tissue. nih.gov
Another compound, nimodipine, a cerebroselective calcium channel blocker, is known to exert neuroprotective effects in cerebral ischemia by crossing the blood-brain barrier and potentially acting on both anti-inflammatory and anti-apoptotic pathways. nih.gov Given that the benzylpiperazine scaffold is present in various centrally acting agents, and the adamantane group can facilitate blood-brain barrier penetration, it is plausible that this compound could be investigated for similar neuroprotective activities. However, without direct experimental data, any potential neuroprotective role remains speculative.
Table 1: Examples of Neuroprotective Agents in Preclinical Cerebral Ischemia Models
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Bilobalide | Rat MCAO/R | Reduced neurological deficit, infarct volume, and brain edema; inhibited pro-inflammatory mediators and JNK1/2 and p38 MAPK activation. | nih.govnih.gov |
Anti-angiogenic Properties in Xenograft Models
There are currently no specific studies detailing the anti-angiogenic properties of this compound in xenograft models. However, the piperazine (B1678402) structural motif is found in a number of compounds that have been investigated for their anti-cancer and anti-angiogenic activities. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapeutics. nih.govsemanticscholar.org
One example of a piperazine derivative with anti-angiogenic effects is SJ-8002. nih.gov In preclinical studies, SJ-8002 was shown to decrease neovascularization in chick embryos and in mouse Matrigel plug assays. nih.gov In vitro, it inhibited the proliferation, migration, and tube formation of endothelial cells. nih.gov Such compounds are often evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice, to assess their impact on tumor growth and the tumor microenvironment. oaepublish.com
The evaluation of anti-angiogenic agents in xenograft models typically involves monitoring tumor volume over time and, upon study completion, analyzing the tumor tissue for markers of angiogenesis, such as microvessel density. oaepublish.com For instance, a dual inhibitor of VEGFR and the Axl receptor tyrosine kinase, R916562, demonstrated activity comparable to sunitinib (B231) in breast cancer and renal cell carcinoma xenograft models. oaepublish.com While these examples highlight the potential for piperazine-containing compounds to exhibit anti-angiogenic effects, dedicated studies are required to determine if this compound possesses similar properties.
Antimicrobial Activity in Animal Models (if relevant preliminary data exists)
Direct in vivo studies on the antimicrobial activity of this compound are not documented in the available literature. However, the adamantane nucleus is a well-known pharmacophore in several antimicrobial and antiviral agents. nih.govmdpi.com Its lipophilic nature is thought to enhance the bioavailability and therapeutic effect of compounds. mdpi.com
Research on structurally related compounds provides some insight into the potential antimicrobial activity. For instance, a series of N-(adamantan-1-yl)carbothioamides, which include piperazine derivatives, have been synthesized and evaluated for their antimicrobial properties. nih.gov Within this series, compounds featuring a benzyl (B1604629) group on the piperazine ring displayed significant broad-spectrum antibacterial activity. nih.gov Another study on piperazine derivatives conjugated with 1,3,4-thiadiazole (B1197879) also reported notable antibacterial activity, particularly against Gram-negative bacteria. mdpi.com
Preliminary in vitro screening of new compounds is typically conducted against a panel of clinically relevant bacterial and fungal strains to determine the minimum inhibitory concentration (MIC). nih.govmdpi.com Compounds showing promising in vitro activity may then be advanced to in vivo models of infection.
Table 2: Antimicrobial Activity of Adamantane and Piperazine Derivatives
| Compound Class | Key Findings | Reference |
|---|---|---|
| N-(Adamantan-1-yl)carbothioamides (including benzylpiperazine derivatives) | Showed marked broad-spectrum antibacterial activities. | nih.gov |
| Piperazines with N,N′-Bis(1,3,4-thiadiazole) Moiety | Exhibited significant antibacterial activity against gram-negative strains. | mdpi.com |
Pharmacokinetic Studies in Animal Models (excluding human data)
Absorption and Distribution in Preclinical Species (e.g., brain penetration)
Specific pharmacokinetic data for this compound in preclinical species, including its absorption and distribution characteristics, are not publicly available. However, the lipophilic nature of the adamantane group suggests that the compound is likely to be well-absorbed and distributed. For compounds targeting the central nervous system, penetration of the blood-brain barrier (BBB) is a critical factor.
The brain penetration of compounds can be influenced by efflux transporters at the BBB, such as P-glycoprotein (P-gp). nih.govnih.gov Studies using P-gp knockout mice have shown that cerebral concentrations of some antidepressants, like amitriptyline (B1667244) and its metabolites, are significantly higher compared to wild-type controls, indicating that these compounds are substrates of P-gp. nih.gov Similarly, in rat models, the brain-to-plasma concentration ratio of P-gp substrates can be substantially increased in P-gp knockout animals or in the presence of a P-gp inhibitor. nih.gov
Metabolic Pathways in Animal Microsomes or Liver S9 Fractions
There are no specific studies detailing the metabolic pathways of this compound in animal microsomes or liver S9 fractions. However, in vitro metabolism studies using these subcellular fractions are a standard approach in drug discovery to predict in vivo metabolism.
For piperazine-containing compounds, several metabolic pathways are common. A study on the ALK inhibitor X-376, which contains a piperazine ring, identified hydroxylation of the piperazine ring as a metabolic pathway in human liver microsomes. nih.gov That study also noted that the piperazine ring can undergo bioactivation to form an iminium ion, which can be trapped using nucleophilic agents like potassium cyanide. nih.gov Such bioactivation pathways are of interest as they can potentially lead to the formation of reactive metabolites.
The metabolism of another piperazine-containing compound, J26, was assessed for its stability in human liver microsomes, providing a half-life and an intrinsic clearance value, which are indicative of its metabolic turnover rate. acs.org The adamantane moiety itself can also be a site of metabolism, typically undergoing hydroxylation at one of its tertiary carbon atoms.
In silico tools can predict the most likely sites of metabolism on a molecule. For X-376, the N-methyl piperazine was predicted to be a labile site for metabolism. nih.gov Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for phase I metabolism, and in vitro studies can identify the specific CYP isoforms involved, such as CYP3A4, which was found to have a major role in the metabolism of X-376. nih.gov
Table 3: Common Metabolic Pathways for Piperazine-Containing Compounds in Liver Microsomes
| Compound | Metabolic Pathway | Key Findings | Reference |
|---|---|---|---|
| X-376 | Hydroxylation, Bioactivation | Hydroxylation at the piperazine ring; bioactivation via iminium ion formation. CYP3A4 is a major metabolizing enzyme. | nih.gov |
Crystallographic and Structural Studies of 1 2 Adamantyl 4 Benzylpiperazine and Its Complexes
X-ray Diffraction Analysis of the Compound
X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. Through this technique, the precise arrangement of atoms in the crystal lattice of 1-(2-adamantyl)-4-benzylpiperazine can be elucidated, providing data on bond lengths, bond angles, and torsion angles.
Studies have reported the synthesis of this compound, and while its chemical characterization is established, detailed single-crystal X-ray diffraction data is not extensively published in publicly accessible literature. However, analysis of related structures and general principles of organic crystallography allow for a theoretical understanding of its likely structural parameters. The key components of the molecule—the bulky, rigid adamantyl group, the flexible piperazine (B1678402) ring, and the aromatic benzyl (B1604629) group—dictate its crystalline packing.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
Determination of Solid-State Conformation and Intermolecular Interactions
The solid-state conformation of this compound, as would be revealed by X-ray crystallography, is a result of the interplay between intramolecular forces (steric and electronic effects) and intermolecular packing forces. The piperazine ring is expected to adopt a chair conformation, which is its most stable form. The large adamantyl and benzyl substituents would likely occupy equatorial positions to minimize steric hindrance.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions are the primary forces that govern the three-dimensional structure of molecules in the solid state and their binding to biological targets. In the crystal structure of this compound, several types of non-covalent interactions are anticipated.
Although the molecule itself does not possess strong hydrogen bond donors, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. In the presence of co-crystallizing agents with hydrogen bond donors (e.g., water, alcohols), or in a biological binding site, these nitrogen atoms could participate in hydrogen bonding.
Other significant non-covalent interactions include:
CH-π interactions: The hydrogen atoms of the adamantyl and piperazine groups can interact with the electron-rich π-system of the benzyl ring of a neighboring molecule.
π-π stacking: The aromatic benzyl rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice.
A detailed analysis of the crystal structure would allow for the precise measurement of the distances and angles of these interactions, providing a comprehensive understanding of the forces that hold the crystal together.
Future Directions and Research Perspectives
Design and Synthesis of Advanced Analogues for Enhanced Specificity
The development of novel analogues of 1-(2-adamantyl)-4-benzylpiperazine is a promising avenue for enhancing target specificity and modulating pharmacological activity. The adamantane (B196018) group, a rigid and lipophilic three-dimensional structure, is a well-established pharmacophore in medicinal chemistry that can influence a molecule's binding affinity and pharmacokinetic properties. europa.eu Similarly, the benzylpiperazine core is known to interact with various receptors and transporters in the central nervous system. wikipedia.orgresearchgate.net
Future synthetic strategies could focus on modifications at several key positions to probe structure-activity relationships (SAR). For instance, substitution on the benzyl (B1604629) ring could alter electronic properties and introduce new interaction points with target proteins. The piperazine (B1678402) ring also offers opportunities for modification, such as N-alkylation or the introduction of other functional groups, which could fine-tune the compound's basicity and interaction profile. nih.gov
Moreover, variations in the adamantane cage itself, such as the introduction of substituents or the use of different adamantane isomers, could lead to analogues with improved binding selectivity. The synthesis of a library of such derivatives would be instrumental in identifying compounds with optimized properties for specific biological targets. The synthesis of related 1-(2-aryl-2-adamantyl)piperazine derivatives has been reported, providing a template for the generation of new chemical entities. acs.org
Table 1: Potential Modifications for Analogue Synthesis
| Molecular Scaffold | Potential Modification Sites | Rationale for Modification |
| Adamantane Cage | Substitution at other positions | Explore steric and electronic effects on binding |
| Use of different isomers | Influence on spatial orientation and target interaction | |
| Benzyl Ring | Introduction of electron-donating or -withdrawing groups | Modulate electronic properties and binding affinity |
| Altering substitution patterns (ortho, meta, para) | Probe the topology of the binding pocket | |
| Piperazine Ring | N-alkylation or acylation | Modify basicity, lipophilicity, and metabolic stability |
Further Elucidation of Molecular Mechanisms via Advanced Biophysical Techniques
A detailed understanding of the molecular mechanisms of action of this compound is crucial for its development as a research tool or therapeutic agent. Benzylpiperazine (BZP) itself is known to act as a non-selective serotonin (B10506) receptor agonist and to influence dopamine (B1211576) and norepinephrine (B1679862) neurotransmission. wikipedia.orgnih.gov The addition of the adamantane moiety likely modifies these interactions, and advanced biophysical techniques are essential to dissect these changes.
A suite of modern biophysical methods can be employed to study the interaction of this compound with its putative biological targets, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters. These techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics, as well as structural information about the ligand-protein complex. wikipedia.org
For example, Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction. Surface Plasmon Resonance (SPR) offers real-time kinetic analysis of binding and dissociation events. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly techniques like saturation transfer difference (STD) NMR and Water-LOGSY, can identify the binding epitope of the ligand and provide structural details of the interaction in solution. A study on isomeric adamantane phenylalkylamines has demonstrated the utility of 2D NMR and molecular dynamics simulations in characterizing the conformation and flexibility of such molecules, which could be applied to this compound.
Table 2: Advanced Biophysical Techniques for Studying Ligand-Protein Interactions
| Technique | Information Obtained | Relevance to this compound Research |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Provides a complete thermodynamic signature of the interaction with target proteins. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff), binding affinity (Kd) | Enables detailed analysis of the binding and dissociation rates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, binding epitope mapping, conformational changes | Elucidates the specific parts of the molecule involved in binding and any induced conformational changes in the target protein. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex | Provides a detailed atomic-level view of the binding mode. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large protein complexes | Useful for studying interactions with large, membrane-bound targets like GPCRs. |
Exploration of Novel Research Applications for this compound and its Derivatives as Chemical Probes
The unique properties of the adamantane and benzylpiperazine moieties suggest that this compound and its derivatives could be valuable as chemical probes for biological research. The adamantane group can act as a "lipophilic bullet," guiding the molecule to hydrophobic pockets within proteins that might not be accessible to more planar molecules. europa.eu This makes it an interesting scaffold for targeting proteins that have proven difficult to drug.
Given the known central nervous system activity of benzylpiperazine, analogues of this compound could be developed as probes to study the function of specific neurotransmitter receptors or transporters. wikipedia.orgresearchgate.net For instance, by systematically modifying the structure and assessing the impact on activity, it may be possible to develop highly selective ligands for a particular receptor subtype. These selective probes would be invaluable tools for dissecting the roles of these receptors in normal physiology and in disease states.
Furthermore, the synthesis of radiolabeled or fluorescently tagged versions of this compound could enable its use in imaging studies, such as Positron Emission Tomography (PET) or fluorescence microscopy, to visualize the distribution of its target proteins in living systems. The development of adamantane-based compounds as probes for various biological targets is an active area of research.
Integration of Multidisciplinary Approaches in Adamantane-Piperazine Research
The complexity of drug discovery and chemical biology necessitates a multidisciplinary approach to fully capitalize on the potential of scaffolds like adamantane-piperazine. The integration of computational chemistry, synthetic organic chemistry, and various biological and biophysical assays is essential for a comprehensive research program.
Computational modeling can play a crucial role in the initial stages of research by predicting the binding modes of this compound and its analogues with potential target proteins. This can help to prioritize which analogues to synthesize, saving time and resources. Molecular dynamics simulations can also provide insights into the dynamic nature of the ligand-protein interactions.
The predictions from computational studies can then be validated through chemical synthesis of the prioritized compounds. These newly synthesized molecules would then be subjected to a battery of biological and biophysical assays to determine their activity, selectivity, and mechanism of action. This iterative cycle of design, synthesis, and testing is a powerful paradigm for the development of novel chemical probes and potential therapeutic agents. Such an integrated approach has been successfully applied in the broader field of adamantane drug discovery.
Q & A
Q. Experimental Design :
- In vitro : Radioligand binding assays on guinea pig brain membranes quantify σ1R/σ2R affinity. Functional assays (e.g., cAMP modulation) assess agonism/antagonism .
- In vivo : The radiant heat tail-flick test evaluates analgesic effects. For example, σ1R agonists like 25b exhibit anti-opioid activity by attenuating κ-agonist (−)-U-50,488H and μ-agonist morphine effects, confirmed via dose-response curves and receptor blockade studies .
How can density functional theory (DFT) and molecular docking guide the design of derivatives with enhanced metabolic stability?
Q. Computational Strategy :
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific sites (e.g., benzylic positions prone to oxidation).
- Docking : Identifies key residues (e.g., σ1R Glu172) for hydrogen bonding or π-π stacking. Modifications like fluorination of the benzyl group improve metabolic stability by reducing CYP450-mediated degradation .
What analytical techniques resolve discrepancies in biological activity data across studies?
Q. Data Contradiction Analysis :
- HRMS and NMR : Confirm compound purity (>95%) to rule out impurities causing off-target effects.
- Batch-to-batch variability : Assessed via HPLC with photodiode array detection. For example, trace solvents (e.g., DMSO) in final products may artificially inflate cytotoxicity readings .
- Receptor source : Species-specific σR subtypes (e.g., guinea pig vs. human) require cross-validation using transfected cell lines .
How are spirocyclic analogs of this compound synthesized, and what advantages do they offer?
Synthetic Innovation :
Spirocyclic derivatives (e.g., 1,4-dioxa-8-thiaspiro[4.5]decan-2-ylmethyl) are synthesized via cyclocondensation of diones with thioureas or dithiols. These analogs enhance bioavailability by reducing conformational flexibility, as evidenced by improved logP values (2.1–3.5) and brain permeability in murine models .
What strategies mitigate cytotoxicity in derivatives targeting neurodegenerative diseases?
Q. Toxicity Profiling :
- Structural tuning : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) decreases membrane disruption. For example, 4-benzylpiperazine-1-carboxylate derivatives show reduced hemolytic activity .
- Selectivity screening : Off-target profiling against hERG channels and CYP isoforms minimizes cardiotoxicity and drug-drug interactions .
How do solvent and catalyst choices impact reaction yields in large-scale synthesis?
Q. Process Optimization :
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of adamantyl intermediates but require rigorous drying to prevent hydrolysis.
- Catalyst : Pd/C or Raney Ni in hydrogenation steps achieve >90% conversion for reductive amination. Scaling from milligram to gram batches necessitates continuous flow systems to maintain stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
